molecular formula C2NbO4 B1583122 Niobium(2+) ethanedioate CAS No. 21348-59-4

Niobium(2+) ethanedioate

Cat. No.: B1583122
CAS No.: 21348-59-4
M. Wt: 180.93 g/mol
InChI Key: NAIRZPRKOQHYBO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niobium(2+) ethanedioate, also known as niobium oxalate, is a white crystalline powder with weak acidity. It is soluble in water, although its solubility is relatively low. This compound is known for its applications in various fields, including catalysis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Niobium(2+) ethanedioate can be synthesized through the reaction of niobium pentachloride with oxalic acid in an aqueous medium. The reaction typically proceeds as follows:

NbCl5+H2C2O4Nb(C2O4)2+5HCl\text{NbCl}_5 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{Nb(C}_2\text{O}_4\text{)}_2 + 5\text{HCl} NbCl5​+H2​C2​O4​→Nb(C2​O4​)2​+5HCl

This reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves the use of high-purity niobium pentachloride and oxalic acid. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time to maximize yield and purity. The product is then purified through recrystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Niobium(2+) ethanedioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form niobium oxide.

    Reduction: It can be reduced to form lower oxidation state niobium compounds.

    Substitution: It can participate in ligand exchange reactions with other coordinating ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands under controlled temperature and solvent conditions.

Major Products:

Scientific Research Applications

Niobium(2+) ethanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of niobium(2+) ethanedioate involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the compound, making it an effective catalyst or reactant in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

    Niobium(5+) oxide: A common niobium compound with different oxidation states and properties.

    Niobium(3+) chloride: Another niobium compound used in various chemical reactions.

    Niobium(2+) sulfate: Similar in terms of oxidation state but with different chemical properties.

Uniqueness: Niobium(2+) ethanedioate is unique due to its specific coordination chemistry and solubility properties. Its ability to form stable complexes with various ligands makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

niobium(2+);oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Nb/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIRZPRKOQHYBO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Nb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2NbO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80943906
Record name Niobium(2+) ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odorless powder; [Alfa Aesar MSDS]
Record name Niobium oxalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15964
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

21348-59-4
Record name Ethanedioic acid, niobium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021348594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanedioic acid, niobium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Niobium(2+) ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxalic acid, niobium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Niobium(2+) ethanedioate
Reactant of Route 2
Niobium(2+) ethanedioate
Reactant of Route 3
Niobium(2+) ethanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.